molecular formula C23H15Cl2F4NO2 B2878306 (2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one CAS No. 477888-52-1

(2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one

Cat. No.: B2878306
CAS No.: 477888-52-1
M. Wt: 484.27
InChI Key: OCBBSJQVANVBTR-ZHACJKMWSA-N
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Description

(2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of (2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 2-chloro-6-fluorophenylmethoxy intermediate, followed by its reaction with 4-chloro-2-(trifluoromethyl)aniline under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups allows the compound to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable tool in studying molecular mechanisms.

Comparison with Similar Compounds

Similar compounds to (2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one include:

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F4NO2/c24-15-6-9-21(18(12-15)23(27,28)29)30-11-10-22(31)14-4-7-16(8-5-14)32-13-17-19(25)2-1-3-20(17)26/h1-12,30H,13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBBSJQVANVBTR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=C(C=C(C=C3)Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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